molecular formula C7H13NO2 B6616543 N,N-dimethyloxolane-3-carboxamide CAS No. 1344320-55-3

N,N-dimethyloxolane-3-carboxamide

Cat. No.: B6616543
CAS No.: 1344320-55-3
M. Wt: 143.18 g/mol
InChI Key: CLSUXHMPPWOPHF-UHFFFAOYSA-N
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Description

N,N-dimethyloxolane-3-carboxamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is particularly valuable in fields such as pharmaceuticals, organic synthesis, and catalysis.

Preparation Methods

The synthesis of N,N-dimethyloxolane-3-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. Catalytic amidation often employs catalysts such as N,N′-diisopropyl carbodiimide in water, which facilitates the formation of the amide bond under mild conditions . Industrial production methods may involve the use of more scalable and efficient processes to ensure high yields and purity of the final product.

Chemical Reactions Analysis

N,N-dimethyloxolane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyloxolane-3-carboxamide finds extensive use in scientific research across multiple disciplines. In chemistry, it is utilized as a building block for the synthesis of more complex molecules. In biology, it serves as a key intermediate in the development of bioactive compounds with potential therapeutic applications. In medicine, it is investigated for its potential use in drug development and as a precursor for pharmaceuticals. Additionally, in the industrial sector, it is employed in various catalytic processes to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of N,N-dimethyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by forming stable amide bonds with target molecules, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or catalytic outcomes.

Comparison with Similar Compounds

N,N-dimethyloxolane-3-carboxamide can be compared with other similar compounds, such as N,N-dimethylacetamide and N,N-dimethylformamide. While these compounds share structural similarities, this compound is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective .

Similar Compounds

  • N,N-dimethylacetamide
  • N,N-dimethylformamide
  • N,N-dimethylpropionamide

Properties

IUPAC Name

N,N-dimethyloxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)7(9)6-3-4-10-5-6/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSUXHMPPWOPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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